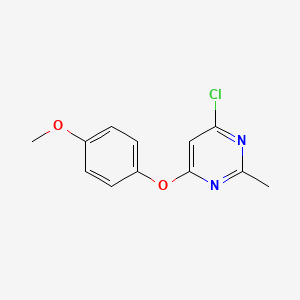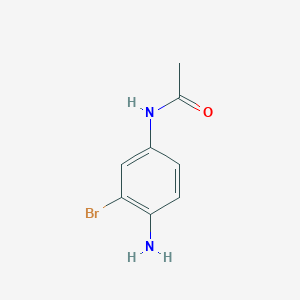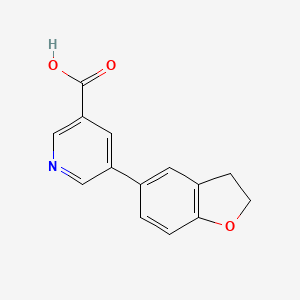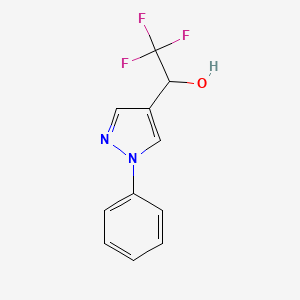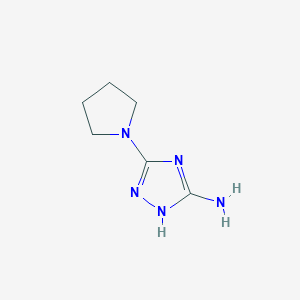
3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-amine
説明
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are used in various fields such as medicinal chemistry, agrochemicals, and materials science . Pyrrolidines, on the other hand, are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amino-triazole with another compound. For example, the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve transformations of functional groups. For instance, the transformation of the amino group in aminofurazan made it possible to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, their thermal stability, density, and oxygen balance can be determined experimentally .科学的研究の応用
Synthesis of Derivatives
1,2,4-triazoles, including compounds like 3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-amine, are known for their significant biological activities, making them central motifs in various clinical drugs. A study detailed the synthesis of novel N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring. Notably, a library of 14 N-substituted pyrrolidine derivatives was prepared. These derivatives include compounds like trans3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone and trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole. Such compounds find utility in diverse biological applications due to their unique structural features (Prasad et al., 2021).
Antimicrobial and Anticancer Activities
Several studies have highlighted the antimicrobial and anticancer potential of 1,2,4-triazole derivatives. For instance, compounds synthesized from isonicotinic acid hydrazide showed considerable antimicrobial activity. Specifically, new compounds were obtained by treating isonicotinic acid hydrazide with carbon disulfide and hydrazine hydrate, followed by reactions with ethyl bromide and various aldehydes. The resultant compounds exhibited significant antimicrobial properties (Bayrak et al., 2009). Similarly, a series of oxadiazoles, thiadiazoles, and triazoles demonstrated potent cytotoxicity against various human cancer cell lines, highlighting the chemotherapeutic relevance of such compounds (Abdo & Kamel, 2015).
Antimicrobial and Structural Applications
The antimicrobial efficacy of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which include pyrrolidine or piperidine rings, was established. These compounds not only demonstrated strong antimicrobial properties but also offered insights into the structure–activity relationship of such molecules (Krolenko et al., 2016). Furthermore, the structural characteristics of these derivatives were elucidated, contributing to a deeper understanding of their biological activities and potential applications in medicinal chemistry.
Safety And Hazards
特性
IUPAC Name |
3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c7-5-8-6(10-9-5)11-3-1-2-4-11/h1-4H2,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMUXTGRBIHCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



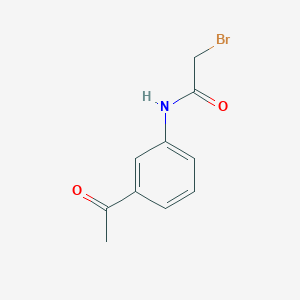
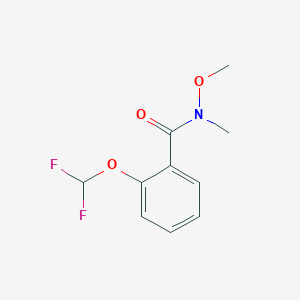
![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)
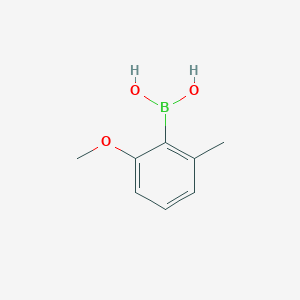

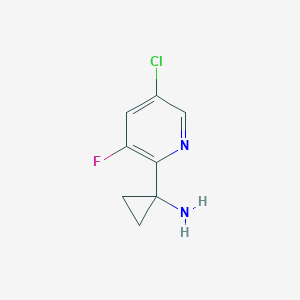
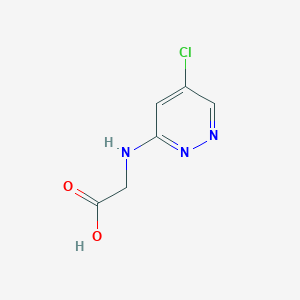

![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)
![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)
